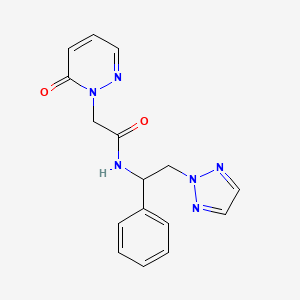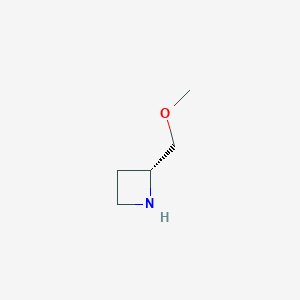![molecular formula C15H18N4O2 B2883433 9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 608119-96-6](/img/structure/B2883433.png)
9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar compounds shows that the pyrimidine ring is critical for their biological activity . The structure was solved by the dual-space algorithm and refined by full-matrix least squares .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied, showing that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .
Aplicaciones Científicas De Investigación
Synthesis of Condensed Azines
One research avenue involves exploring the synthesis of condensed azines, where similar compounds participate in reactions leading to the formation of pyrido[2,3-d]pyrimidine derivatives. Such processes underscore the compound's utility in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For instance, the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate, leading to the formation of pyrido[2,3-d]pyrimidine, emphasizes the structural manipulations achievable with such compounds (Bakulina et al., 2014).
Anticancer and Anti-5-lipoxygenase Agents
Further, the compound's framework is foundational for the synthesis of novel derivatives with significant biological activities. Research demonstrates the synthesis of pyrazolopyrimidine derivatives showing promise as anticancer and anti-5-lipoxygenase agents. This indicates the compound's potential as a precursor in drug discovery, particularly in designing therapeutics targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
Development of Unnatural Base Pairs
The compound's utility extends into genetic engineering, where derivatives are explored for their capacity to form unnatural base pairs. This application is crucial for expanding the genetic alphabet, thereby opening new frontiers in synthetic biology and biotechnology. The specificity and efficiency of pairing between derivatives of the compound and other bases offer insights into the development of novel genetic systems (Mitsui et al., 2003).
Antibacterial Activity
Moreover, the compound's derivatives are investigated for their antibacterial properties. The synthesis of pyrazolopyridine derivatives and their screening against various bacterial strains highlight the compound's role in developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance, necessitating the search for novel antibiotics (Panda et al., 2011).
Synthesis of Fused Pyridine Derivatives
Lastly, the compound facilitates the synthesis of fused pyridine derivatives, showcasing its versatility in creating complex heterocyclic structures. Such compounds are of interest in developing materials with unique optical, electronic, or catalytic properties, further broadening the research applications of the compound under discussion (Huang et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibittyrosine kinases , specifically the PDGF receptor tyrosine kinase . Tyrosine kinases play a crucial role in the regulation of cell growth and differentiation .
Mode of Action
For instance, tyrosine kinase inhibitors typically prevent the phosphorylation of tyrosine residues, thereby blocking signal transduction pathways .
Biochemical Pathways
The inhibition of tyrosine kinases can affect multiple biochemical pathways. For example, the PDGF receptor tyrosine kinase is involved in the regulation of cell proliferation, survival, and migration . Therefore, its inhibition could potentially disrupt these processes.
Pharmacokinetics
Similar compounds are known to be well absorbed and metabolized in the body . The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of transport proteins.
Result of Action
The inhibition of tyrosine kinases can lead to a decrease in cell proliferation and survival, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the presence of certain enzymes could lead to the metabolism of the compound, potentially affecting its efficacy .
Propiedades
IUPAC Name |
9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-4-3-5-19-13(11)16-14(12(10-20)15(19)21)18-8-6-17(2)7-9-18/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJAYTWWHYUFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642730 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2883353.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(3-methoxyphenyl)propanamide](/img/structure/B2883355.png)
![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2883357.png)
![N-(4-chloro-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2883358.png)



![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2883366.png)
![1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2883368.png)
![N-(furan-2-ylmethyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2883369.png)
![N-(3-fluorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2883371.png)
![N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine](/img/structure/B2883372.png)
![4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine](/img/structure/B2883373.png)